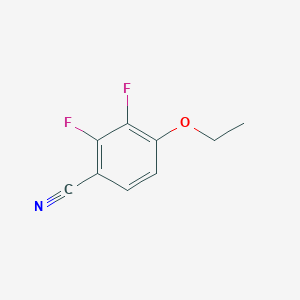
4-Ethoxy-2,3-difluorobenzonitrile
Cat. No. B158810
Key on ui cas rn:
126162-96-7
M. Wt: 183.15 g/mol
InChI Key: NVCHMZSUFSRXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04925590
Procedure details


A mixture of 0.1 mole of 4-ethoxy-2,3-difluorobenzonitrile, 0.12 mole of aluminium chloride and 150 ml of toluene is heated at the boil for 2 hours. Working up in the customary manner gives the phenol in the form of a colourless solid.



Name
Identifiers


|
REACTION_CXSMILES
|
C([O:3][C:4]1[CH:11]=[CH:10][C:7]([C:8]#[N:9])=[C:6]([F:12])[C:5]=1[F:13])C.[Cl-].[Al+3].[Cl-].[Cl-]>C1(C)C=CC=CC=1>[F:13][C:5]1[C:6]([F:12])=[C:7]([C:8]#[N:9])[CH:10]=[CH:11][C:4]=1[OH:3] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C(=C(C#N)C=C1)F)F
|
|
Name
|
|
|
Quantity
|
0.12 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated at the boil for 2 hours
|
|
Duration
|
2 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=CC(=C1F)C#N)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
